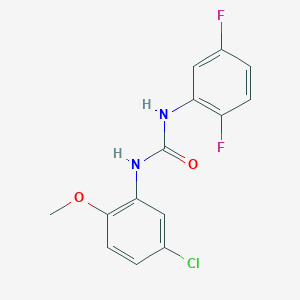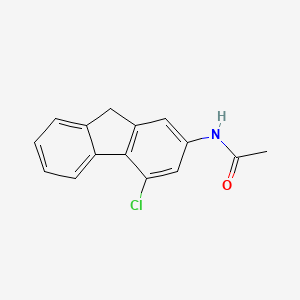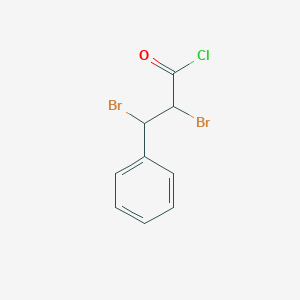
2,3-Dibromo-3-phenylpropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-phenylpropanoyl chloride is an organic compound with the molecular formula C9H7Br2ClO. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by bromine atoms, and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,3-dibromo-3-phenylpropanoyl chloride typically involves the bromination of cinnamic acid followed by chlorination. The process can be summarized as follows:
Bromination of Cinnamic Acid: Cinnamic acid is dissolved in dichloromethane, and bromine is added dropwise at room temperature.
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and purity. The bromination step is carried out in a controlled environment, and the chlorination is performed using advanced techniques to ensure complete conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-3-phenylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dibromo-3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiourea (NH2CSNH2) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3-phenylpropanoyl chloride is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2,3-dibromo-3-phenylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine atoms on the molecule also contribute to its reactivity, enabling further functionalization .
Comparación Con Compuestos Similares
2,3-Dibromo-3-phenylpropanoic Acid: Similar structure but with a carboxyl group instead of an acyl chloride.
2,3-Dibromo-3-phenylpropiophenone: A ketone derivative with similar bromine substitution.
Uniqueness: 2,3-Dibromo-3-phenylpropanoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various applications .
Propiedades
Número CAS |
93696-65-2 |
|---|---|
Fórmula molecular |
C9H7Br2ClO |
Peso molecular |
326.41 g/mol |
Nombre IUPAC |
2,3-dibromo-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H7Br2ClO/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H |
Clave InChI |
BOBCYEPTLFPZKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


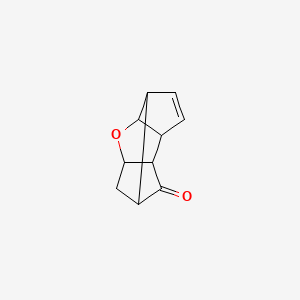
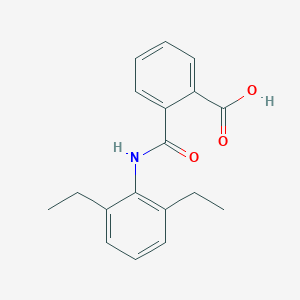
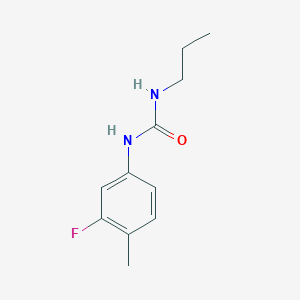
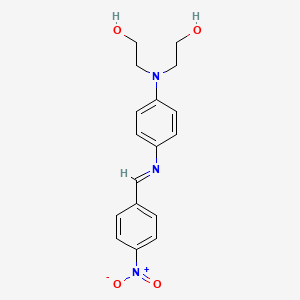
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
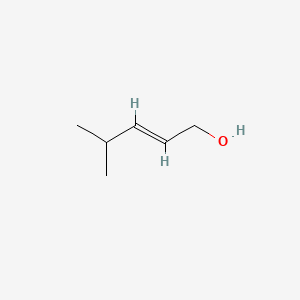
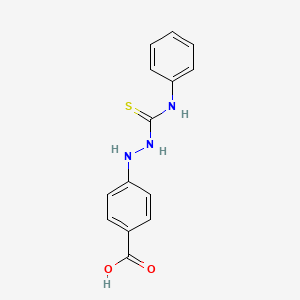
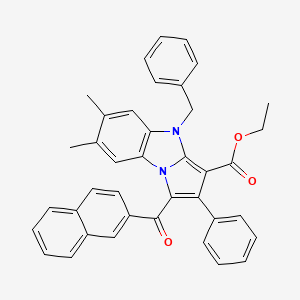
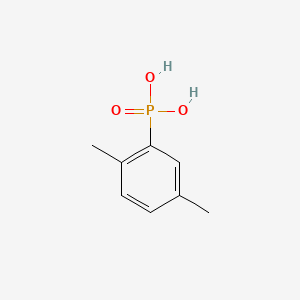
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)

